

# Synthesis of (+)-Pseudococaine via ring-closing iodoamination.

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## Compound of Interest

Compound Name: *Pseudococaine*

Cat. No.: *B1200434*

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An asymmetric synthesis of the tropane alkaloid (+)-**pseudococaine** has been achieved in seven steps with an overall yield of 31% from commercially available starting materials.[1][2] The key step in this synthesis is a ring-closing iodoamination reaction of tert-butyl 2-hydroxy-7-[N-methyl-N-( $\alpha$ -methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates. This reaction proceeds with the concomitant loss of the N- $\alpha$ -methyl-p-methoxybenzyl group to form the 8-azabicyclo[3.2.1]octane scaffold with high diastereoselectivity (>99:1 dr).[1][2]

## Experimental Protocols

The synthesis begins with a conjugate addition of lithium (R)-N-methyl-N-( $\alpha$ -methyl-p-methoxybenzyl)amide to tert-butyl (E)-hept-2,6-dienoate. An in-situ aldol reaction of the resulting lithium (Z)- $\beta$ -amino enolate with acrolein is followed by ring-closing metathesis to yield two diastereoisomeric tert-butyl 2-hydroxy-7-[N-methyl-N-( $\alpha$ -methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates.[2]

### Ring-Closing Iodoamination:

To a solution of the diastereoisomeric cycloheptene-1-carboxylates in a suitable solvent, iodine (I<sub>2</sub>) and sodium bicarbonate (NaHCO<sub>3</sub>) are added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. The reaction induces a transannular iodoamination with the simultaneous N-debenzylation to yield the corresponding pyrrolizidine hydroiodide salt.[2]

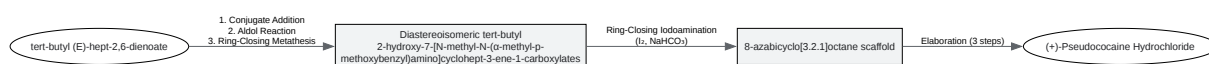
### Elaboration to (+)-**Pseudococaine** Hydrochloride:

The resulting 8-azabicyclo[3.2.1]octane scaffold undergoes further elaboration. This includes reduction of the iodide, protection and deprotection steps, and finally benzoylation to introduce the benzoyl group at the C-2 position, yielding (+)-**pseudococaine**. The final product is then converted to its hydrochloride salt.<sup>[1][2]</sup>

## Quantitative Data

Step	Reaction	Reagents and Conditions	Yield (%)	Diastereomeric Ratio (dr)
1-3	Conjugate Addition, Aldol Reaction, Ring-Closing Metathesis	1. Lithium (R)-N-methyl-N-( $\alpha$ -methyl-p-methoxybenzyl)amide, tert-butyl (E)-hept-2,6-dienoate, acrolein2. Grubbs' Catalyst	-	-
4	Ring-Closing Iodoamination	I <sub>2</sub> , NaHCO <sub>3</sub>	-	>99:1
5-7	Elaboration	1. Reduction2. Protection/Deprotection3. Benzoylation	-	-
Overall	Total Synthesis	Seven Steps	31	>99:1

## Reaction Pathway



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Caption: Synthetic pathway to (+)-**Pseudococaine** HCl.

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## References

- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
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